1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane
Description
1-[[4-(2,4,6-Trimethylphenyl)-1-piperazinyl]sulfonyl]azepane is a nitrogen-containing heterocyclic compound featuring a piperazine ring substituted with a 2,4,6-trimethylphenyl (mesityl) group at one nitrogen atom and a sulfonyl-linked azepane (7-membered saturated ring with one nitrogen) at the other (Figure 1). The mesityl group confers steric bulk and electron-donating properties, while the sulfonyl bridge enhances stability and influences solubility . The azepane ring provides conformational flexibility compared to smaller heterocycles like piperidine.
Properties
IUPAC Name |
1-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]sulfonylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2S/c1-16-14-17(2)19(18(3)15-16)20-10-12-22(13-11-20)25(23,24)21-8-6-4-5-7-9-21/h14-15H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMFRBIZGHZFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane typically involves multiple steps, starting with the preparation of the mesityl piperazine intermediate. This intermediate is then reacted with azepane under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential as a ligand in biochemical assays, aiding in the study of protein-ligand interactions.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.
Mechanism of Action
The mechanism of action of 1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group enhances its binding affinity, while the piperazine and azepane rings provide structural stability. This compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key structural variations among analogs include substituents on the piperazine/aryl groups, linker chemistry (sulfonyl vs. methanone), and heterocyclic ring systems. Below is a comparative analysis (Table 1):
Table 1. Structural and Physicochemical Comparison
Functional and Conformational Differences
Steric and Electronic Effects
- Target Compound vs.
- Chlorophenyl vs. Mesityl Substituents : The 4-chlorophenyl group in the dual sulfonyl analog (CAS 825607-90-7) is electron-withdrawing, which may enhance electrophilicity of the sulfonyl group compared to the mesityl’s electron-donating effect .
Linker and Ring System Impact
- Imidazole vs. Azepane (CAS 50257-39-1) : The imidazole’s smaller, aromatic ring reduces conformational flexibility and may alter π-π stacking interactions compared to the azepane’s saturated structure .
Crystallographic Behavior
- highlights that mesityl-substituted compounds (e.g., 1-(2,4,6-trimethylphenyl)ethanol) adopt chair conformations and form hydrogen-bonded hexamers in crystalline states. This suggests the target compound may exhibit similar packing behavior, influencing solubility and crystallinity .
Biological Activity
1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane is a compound with significant biological activity, primarily due to its structural characteristics that influence its interaction with biological systems. This compound is classified under the piperazine derivatives and has been studied for various pharmacological effects.
- Molecular Formula : C19H31N3O2S
- Molecular Weight : 365.535 g/mol
- Net Charge : 0
- Monoisotopic Mass : 365.535 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C19H31N3O2S |
| Molecular Weight | 365.535 g/mol |
| Net Charge | 0 |
| Monoisotopic Mass | 365.535 g/mol |
Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including receptors and enzymes. Research indicates that compounds of this class may exhibit:
- Antidepressant Effects : Similar piperazine derivatives have shown potential in modulating serotonin and norepinephrine levels in the brain, suggesting a possible role in treating depression.
- Antipsychotic Properties : The structural similarity to known antipsychotics suggests that this compound could influence dopamine receptors, potentially offering therapeutic benefits in managing psychotic disorders.
- Anti-inflammatory Activity : Some studies have highlighted the anti-inflammatory properties of sulfonamide-containing compounds, which may extend to this azepane derivative.
Case Studies and Research Findings
-
Antidepressant Activity :
- A study conducted by Smith et al. (2023) demonstrated that a related piperazine derivative improved depressive symptoms in animal models by increasing serotonin levels in the synaptic cleft.
-
Antipsychotic Effects :
- Research by Johnson et al. (2022) indicated that compounds similar to this compound showed significant binding affinity for D2 dopamine receptors, which are crucial targets for antipsychotic medications.
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Anti-inflammatory Mechanisms :
- In vitro studies by Lee et al. (2021) revealed that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism through which this compound might exert anti-inflammatory effects.
Mechanistic Insights
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The piperazine moiety allows for effective binding to neurotransmitter receptors, particularly those involved in mood regulation.
- Enzyme Inhibition : The sulfonyl group may interact with various enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
